molecular formula C10H10BrFO3 B6294499 Ethyl 3-bromo-2-fluoro-6-methoxybenzoate CAS No. 2271443-00-4

Ethyl 3-bromo-2-fluoro-6-methoxybenzoate

Cat. No.: B6294499
CAS No.: 2271443-00-4
M. Wt: 277.09 g/mol
InChI Key: GHXIFUFGRUPINM-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-fluoro-6-methoxybenzoate is an organic compound with the molecular formula C10H10BrFO3 and a molecular weight of 277.09 g/mol . It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy functional groups attached to the benzene ring. This compound is commonly used in various chemical synthesis processes and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-2-fluoro-6-methoxybenzoate typically involves the esterification of 3-bromo-2-fluoro-6-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-fluoro-6-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

Scientific Research Applications

Ethyl 3-bromo-2-fluoro-6-methoxybenzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-fluoro-6-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-bromo-2-fluoro-6-methoxybenzoate can be compared with other similar compounds, such as:

  • Ethyl 3-bromo-2-fluoro-4-methoxybenzoate
  • Ethyl 3-bromo-2-fluoro-5-methoxybenzoate
  • Ethyl 3-bromo-2-fluoro-6-methoxybenzamide

These compounds share similar structural features but differ in the position or type of substituents on the benzene ring. The unique combination of bromine, fluorine, and methoxy groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

ethyl 3-bromo-2-fluoro-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-3-15-10(13)8-7(14-2)5-4-6(11)9(8)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXIFUFGRUPINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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